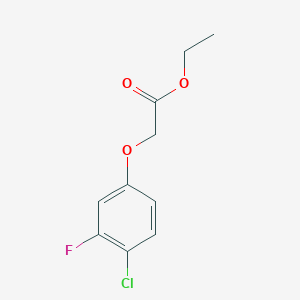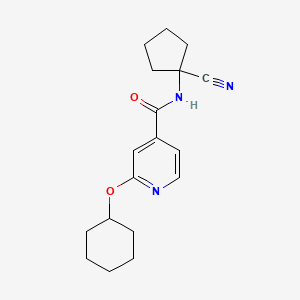![molecular formula C16H18F2N2O4 B2701278 N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide CAS No. 2176271-25-1](/img/structure/B2701278.png)
N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide, commonly known as DAA-1106, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DAA-1106 belongs to the class of arylacetamide derivatives and has been studied for its ability to modulate the immune system and its potential use in the treatment of neurodegenerative diseases.
Mécanisme D'action
DAA-1106 binds to the PBR, which is located on the outer mitochondrial membrane. This binding results in the activation of various signaling pathways, which can lead to the modulation of the immune system and the promotion of neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that DAA-1106 has a variety of biochemical and physiological effects. In addition to its neuroprotective effects, DAA-1106 has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. DAA-1106 has also been shown to have anticancer properties and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DAA-1106 in lab experiments is its specificity for the PBR. This allows for targeted modulation of the immune system and neuroprotective effects. However, one of the limitations of using DAA-1106 is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are many potential future directions for the use of DAA-1106 in scientific research. One area of interest is the use of DAA-1106 in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for DAA-1106 in these applications. Additionally, there is potential for the use of DAA-1106 in the treatment of autoimmune diseases and cancer, and further research is needed to explore these applications.
Méthodes De Synthèse
The synthesis of DAA-1106 involves the reaction of 4-cyanooxan-4-ylamine with 3-(difluoromethoxy)-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
DAA-1106 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major applications of DAA-1106 is in the field of neuroscience. Studies have shown that DAA-1106 has the ability to bind to the peripheral benzodiazepine receptor (PBR), which is expressed in high concentrations in the brain. This binding has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O4/c1-22-12-3-2-11(8-13(12)24-15(17)18)9-14(21)20-16(10-19)4-6-23-7-5-16/h2-3,8,15H,4-7,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUHNOSKHQCZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2(CCOCC2)C#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)
![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)
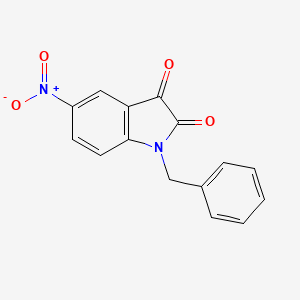
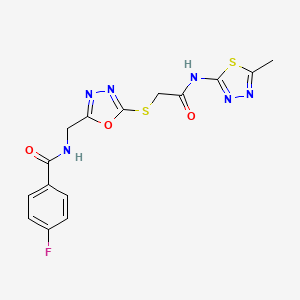
![[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea](/img/structure/B2701201.png)
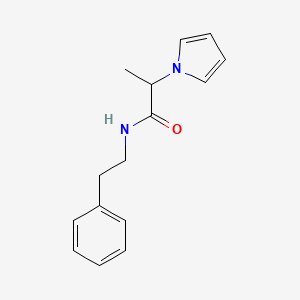
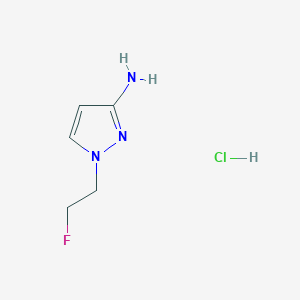

![7-Cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2701209.png)

